molecular formula C20H14ClN3O2 B2817452 N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide CAS No. 941876-01-3

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide

Cat. No.: B2817452
CAS No.: 941876-01-3
M. Wt: 363.8
InChI Key: AJCUJOBKALFJBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be based on its IUPAC name. It contains a pyrido[1,2-a]pyrimidin-4-one moiety, which is a bicyclic compound consisting of a pyridine ring fused to a pyrimidin-4-one ring . It also contains a naphthamide moiety, which is a naphthalene ring attached to an amide group.


Chemical Reactions Analysis

The chemical reactions of this compound would likely depend on the functional groups present in the molecule. For instance, the amide group might undergo hydrolysis, and the pyrido[1,2-a]pyrimidin-4-one moiety might participate in various substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces within the compound .

Scientific Research Applications

Synthesis and Chemical Properties

Halogenated pyrido[1,2-a]pyrimidin-4-ones, including compounds similar to N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide, are synthesized through thermal cyclization and decarboxylation processes. These compounds often serve as key intermediates in the synthesis of more complex heterocyclic compounds due to their reactive halo-groups and structural versatility. The synthesis routes typically involve reactions with aminopyridines, highlighting the compound's utility in constructing diverse heterocyclic frameworks (Molnár et al., 2009).

Potential Therapeutic Applications

While the specific compound this compound may not have direct references regarding its therapeutic applications, related pyrido[1,2-a]pyrimidin-4-ones have been investigated for their biological activities. For instance, derivatives of pyrido[1,2-a]pyrimidine have been studied for their analgesic properties, suggesting potential applications in pain management (Ukrainets et al., 2015). Additionally, compounds within this class have been evaluated for their anti-proliferative activity against various cancer cell lines, indicating their relevance in cancer research (Abdel-Rahman et al., 2021). This suggests that this compound could have potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of this compound is not clear without further context. If it’s a drug, its mechanism of action would depend on the biological target it interacts with. If it’s a reactant in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and other reactants .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information, it’s difficult to provide a detailed safety profile .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it shows promising biological activity, it could be further studied as a potential drug . If it has unique chemical reactivity, it could be explored as a synthetic reagent or catalyst .

Properties

IUPAC Name

N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O2/c1-12-18(20(26)24-11-16(21)8-9-17(24)22-12)23-19(25)15-7-6-13-4-2-3-5-14(13)10-15/h2-11H,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCUJOBKALFJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.